Home > Products > Screening Compounds P10583 > 2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline - 1909590-26-6

2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-2826461
CAS Number: 1909590-26-6
Molecular Formula: C18H20N4O
Molecular Weight: 308.385
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2,6-difluorophenyl)(6-methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

  • Compound Description: This compound is part of a series of imidazo[1,2-a]pyridine-isoquinoline hybrids investigated for their anticancer activity. It exhibited potent activity against two human breast cancer cell lines, MCF-7 and MDA-MB231, demonstrating higher efficacy than the reference drug erlotinib. []
  • Relevance: This compound shares a similar scaffold with (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, particularly the presence of the 3,4-dihydroisoquinolin-2(1H)-yl moiety. Both compounds belong to a broader class of heterocyclic compounds with potential anticancer properties. The variations in their structures, such as the presence of the imidazo[1,2-a]pyridine group and different substituents, may contribute to their distinct activity profiles. []

(6-methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(6-methoxypyridin-3-yl)methanone

  • Compound Description: This compound, another member of the imidazo[1,2-a]pyridine-isoquinoline hybrid series, demonstrated potent anticancer activity against MCF-7 and MDA-MB231 breast cancer cell lines, outperforming the reference drug. []
  • Relevance: This compound shares a significant structural resemblance with (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, particularly the shared 3,4-dihydroisoquinolin-2(1H)-yl core and the presence of a substituted pyridine ring. The structural differences in the heterocyclic systems attached to this core contribute to their unique biological activities and potential applications in drug development. []

(6-methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyrimidin-5-yl)methanone

  • Compound Description: Belonging to the imidazo[1,2-a]pyridine-isoquinoline hybrid family, this compound displayed impressive anticancer activity against the MCF-7 and MDA-MB231 breast cancer cell lines, showcasing higher potency compared to erlotinib. It also demonstrated promising inhibitory activity against the tyrosine kinase EGFR. []
  • Relevance: This compound and (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone share a common scaffold, the 3,4-dihydroisoquinolin-2(1H)-yl group, and a directly attached pyrimidine ring. These structural similarities highlight the importance of these specific structural motifs for biological activity and suggest that modifications to the remaining portions of the molecules can lead to variations in potency and selectivity. []

6-methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This specific imidazo[1,2-a]pyridine-isoquinoline hybrid exhibited high activity against both MCF-7 and MDA-MB231 breast cancer cell lines, exceeding the potency of the reference drug. []

6-methoxy-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-2-tosyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: As a member of the imidazo[1,2-a]pyridine-isoquinoline hybrid series, this compound displayed higher activity against the tested cancer cell lines compared to erlotinib and showed potential as an EGFR inhibitor. []
  • Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline structure with (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone. The difference lies in the presence of the imidazo[1,2-a]pyridine and tosyl groups in this compound, compared to the pyrimidine and pyrrolidine substituents in the target compound. This highlights the flexibility of the tetrahydroisoquinoline scaffold for accommodating diverse substituents and potentially modulating biological activity. []

6-methoxy-2-((4-methoxyphenyl)sulfonyl)-1-(2-phenylimidazo[1,2‐a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This imidazo[1,2-a]pyridine-isoquinoline hybrid exhibited higher activity against the tested cancer cell lines than erlotinib and showed potential in EGFR inhibition. []
  • Relevance: Both this compound and (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone share the 1,2,3,4-tetrahydroisoquinoline core, highlighting the significance of this scaffold in the context of anticancer activity. The presence of the (4-methoxyphenyl)sulfonyl group in this compound, as opposed to the pyrimidine-pyrrolidine system in the target compound, suggests that modifications to this region can influence activity and target specificity. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel) found in the heart’s sinus node. It is under development for treating stable angina and atrial fibrillation. []
  • Relevance: While YM758 doesn't share the same core structure as (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, it exhibits a key structural similarity: the presence of a substituted 1,2,3,4-tetrahydroisoquinoline moiety. In YM758, this moiety is linked to a piperidine ring via a carbonyl group, similar to the target compound's connection to a pyrimidine ring. This shared feature suggests a possible common binding motif or interaction with specific targets. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: Identified as a major metabolite of YM758 in human urine and plasma, YM-252124 exhibited inhibitory activity on hOCT2 and rOct2, suggesting its involvement in renal excretion via these transporters. []
  • Relevance: Similar to YM758, YM-252124 shares the 1,2,3,4-tetrahydroisoquinoline group with (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, emphasizing the potential relevance of this structural element for biological activity and pharmacokinetic properties. The distinct activity and metabolic profile of YM-252124, despite the shared structural motif, highlight the influence of substituent modifications on a compound's overall characteristics. []

(5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

  • Compound Description: This compound is a human metabolite of YM758 detected in urine and plasma. []
  • Relevance: YM-385459, like YM758 and YM-252124, possesses the 1,2,3,4-tetrahydroisoquinoline unit also present in (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone. Despite the shared core, the different substituents and their arrangement in YM-385459 suggest distinct pharmacological and pharmacokinetic properties compared to the other compounds, highlighting the impact of subtle structural variations. []

2-{[(3R)-1-{2-[(4-fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329)

  • Compound Description: AS2036329, another metabolite of YM758, was identified in human urine and plasma. []

N-(4-fluorobenzoyl)glycine (YM-385461)

  • Compound Description: Identified as a human plasma metabolite of YM758, YM-385461 was not found in urine. It was implicated in potential renal secretion via hOAT1/rOat1. []
  • Relevance: Although lacking the 1,2,3,4-tetrahydroisoquinoline core found in (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, YM-385461 provides insight into the metabolic pathways of compounds featuring this structure. It suggests potential cleavage sites and modifications that the core structure might undergo in vivo. This knowledge can be valuable in designing analogs of (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone with improved metabolic stability or altered excretion profiles. []

4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-(6-methylamino-pyrazin-2-yl)-methanone (PF-03772304)

  • Compound Description: This compound served as an early lead in the development of PDK1 inhibitors. While it demonstrated potent inhibitory activity against PDK1, it lacked selectivity against PI3K. []
  • Relevance: Although structurally distinct from (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, PF-03772304 highlights the use of heterocyclic scaffolds in targeting kinases. The presence of a pyrimidine ring in both compounds, albeit in different arrangements, underscores the versatility of this heterocycle in medicinal chemistry and its potential for interacting with diverse kinase active sites. []

(4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-{6-[(3S,4R)-4-(4-fluoro-phenyl)-tetrahydro-furan-3-ylamino]-pyrazin-2-yl}-methanone (PF-05017255)

  • Compound Description: Developed through structure-based design, PF-05017255 demonstrated potent and selective PDK1 inhibitory activity, showcasing improved selectivity over PI3K compared to the earlier lead. []
  • Relevance: Though not directly analogous to (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, the development of PF-05017255 provides valuable insights into optimizing kinase inhibitors. The strategy of targeting the selectivity pocket of PDK1 through structural modifications can be applied to other kinase inhibitors, potentially leading to more selective and potent compounds with fewer off-target effects. []

1-{(2R,3R)-3-[6-(4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl)-pyrazin-2-ylamino]-2-phenyl-pyrrolidin-1-yl}-ethanone (PF-05168899)

  • Compound Description: Further optimization led to the identification of PF-05168899, a potent and highly selective PDK1 inhibitor with improved clogP and a desirable kinase selectivity profile. []
  • Relevance: The development of PF-05168899, while not structurally similar to (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, emphasizes the importance of optimizing physicochemical properties, such as clogP, in drug development. By reducing clogP, the researchers successfully enhanced kinase selectivity and potentially improved the overall drug-likeness of the molecule. This approach can be applied to other drug classes, including those containing the (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone scaffold, to enhance their therapeutic potential. []

4-Benzyloxy-6-[5-(3-methoxy-phenyl)-pyridin-3-yl]-2-pyridin-2-yl-pyrimidine

  • Compound Description: This compound belongs to a series of pyrimidines investigated for their kinase inhibitory activity. []
  • Relevance: Although it does not share the 1,2,3,4-tetrahydroisoquinoline core with (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, the presence of a pyrimidine ring, a common heterocycle in both structures, highlights its significance in medicinal chemistry, particularly in designing kinase inhibitors. The diversity of substituents attached to the pyrimidine ring in both compounds emphasizes the versatility of this scaffold in modulating biological activity and interacting with various kinase targets. []

(4-Isopropyl-piperazin-1-yl)-{4-[5-(2-pyridin-2-yl-pyrimidin-4-yl)-pyridin-3-yl]-phenyl}-methanone

  • Compound Description: This compound is a member of a class of pyrimidines studied for their ability to inhibit kinases. []
  • Relevance: Although it differs structurally from (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, this compound shares a key structural feature: the presence of a pyrimidine ring. This emphasizes the relevance of this heterocycle in medicinal chemistry and its frequent incorporation into compounds targeting kinases. Despite this commonality, the distinct arrangement of the pyrimidine ring and the overall molecular architecture indicate that these compounds likely interact with different kinase subtypes or exhibit unique selectivity profiles. []

4-{5-[4-(4-Isopropyl-piperazin-1-ylmethyl)-phenyl]-pyridin-3-yl}-2-pyridin-5-yl-pyrimidine

  • Compound Description: This compound belongs to a group of pyrimidines known for their inhibitory effects on kinases. []
  • Relevance: Similar to the other pyrimidine-based compounds, the presence of a pyrimidine ring, though structurally distinct from (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, highlights the significance of this heterocycle in designing kinase inhibitors. The unique arrangement of substituents around the pyrimidine ring in this compound, compared to the target compound, suggests a distinct binding mode and potential selectivity towards different kinase targets. []

2,3-[2-(6-pyridin-3-yl-2-pyridin-2-yl-pyrimidin-4-yloxy)-ethyl]-1H-indole

  • Compound Description: This compound belongs to a family of pyrimidines investigated for their kinase inhibitory activity. []
  • Relevance: While it lacks the 1,2,3,4-tetrahydroisoquinoline core found in (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, this compound's inclusion in a group of kinase inhibitors containing a pyrimidine ring underscores the importance of this heterocycle in medicinal chemistry for developing kinase-targeting drugs. The distinct arrangement of substituents and the presence of an indole ring in this compound compared to the target compound suggest a different binding mode and potential selectivity for specific kinase subtypes. []

3-{2-[2-(6-Methyl-pyridin-2-yl)-6-pyridin-3-yl-pyrimidin-4-yloxy]-ethyl}-1H-indol

  • Compound Description: This compound belongs to a class of pyrimidines explored for their kinase inhibitory potential. []
  • Relevance: Although structurally distinct from (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, this compound shares the presence of a pyrimidine ring, a common feature in many kinase inhibitors. This highlights the significance of the pyrimidine scaffold in medicinal chemistry and its frequent incorporation into compounds targeting kinases. Despite this shared feature, the specific arrangement of substituents on the pyrimidine ring and the presence of an indole ring suggest that this compound might interact differently with kinases compared to the target compound, potentially exhibiting distinct selectivity profiles. []

(4-{5-[6-Chloro-2-(6-methyl-pyridin-2-yl)-pyrimidin-4-yl]-pyridin-3-yl}-phenyl)-(4-isopropyl-piperazin-1-yl)-methanone

  • Compound Description: This compound is a member of a family of pyrimidines studied for their inhibitory effects on kinases. []
  • Relevance: Although it differs structurally from (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, the inclusion of this compound in a group of kinase inhibitors containing a pyrimidine ring emphasizes the importance of this heterocycle in medicinal chemistry, particularly in developing kinase-targeting drugs. The presence of a chlorine atom in this compound, compared to the pyrrolidine ring in the target compound, suggests that modifications at this position can influence the interaction with the kinase active site and potentially modulate selectivity towards specific kinase subtypes. []

(4-{5-[6-Benzyloxy-2-(6-methyl-pyridin-2-yl)-pyrimidin-4-yl]-pyridin-3-yl}-phenyl)-(4-isopropyl-piperazin-1-yl)-methanone

  • Compound Description: This compound belongs to a series of pyrimidines investigated for their kinase inhibitory activity. []
  • Relevance: While it does not share the 1,2,3,4-tetrahydroisoquinoline core with (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, the presence of a pyrimidine ring, a common heterocycle in both structures, highlights its significance in medicinal chemistry, particularly in designing kinase inhibitors. The presence of a benzyloxy group in this compound, compared to the pyrrolidine ring in the target compound, suggests that modifications at this position can influence the interaction with the kinase active site and potentially modulate selectivity towards specific kinase subtypes. []

(4-isopropyl-piperazin-1-yl)-(4-{5-[6-methoxy-2-(6-methyl-pyridin-2-yl)-pyrimidin-4-yl]-pyridin-3-yl}-phenyl)-methanone

  • Compound Description: This compound belongs to a class of pyrimidines investigated for their kinase inhibitory activity. []
  • Relevance: Though it differs structurally from (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, the presence of a pyrimidine ring in this compound, commonly found in kinase inhibitors, underscores its importance in medicinal chemistry. The presence of a methoxy group in this compound, compared to the pyrrolidine ring in the target compound, suggests that modifications at this position can influence the interaction with the kinase active site and potentially modulate selectivity towards specific kinase subtypes. []

(4-{5-[6-Hydroxy-2-(6-methyl-pyridin-2-yl)-pyrimidin-4-yl]-pyridin-3-yl}-phenyl)-(4-isopropyl-piperazin-1-yl)-methanone

  • Compound Description: This compound is a member of a family of pyrimidines explored for their kinase inhibitory potential. []
  • Relevance: Similar to other compounds in this list, the presence of a pyrimidine ring, despite being structurally different from (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, underlines its relevance in medicinal chemistry, especially in the development of kinase-targeting compounds. The presence of a hydroxyl group in this compound, compared to the pyrrolidine ring in the target compound, suggests that modifications at this position can influence the interaction with the kinase active site and potentially modulate selectivity towards specific kinase subtypes. []

{4-[5-(6-Chloro-2-pyridin-2-yl-pyrimidin-4-yl)-pyridin-3-yl]-phenyl}-(4-isopropyl-piperazin-1-yl)-methanone

  • Compound Description: This compound belongs to a group of pyrimidines known for their inhibitory effects on kinases. []
  • Relevance: Although structurally distinct from (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, the inclusion of this compound in a group of kinase inhibitors containing a pyrimidine ring emphasizes the importance of this heterocycle in medicinal chemistry, particularly in developing kinase-targeting drugs. The presence of a chlorine atom in this compound, compared to the pyrrolidine ring in the target compound, suggests that modifications at this position can influence the interaction with the kinase active site and potentially modulate selectivity towards specific kinase subtypes. []

{4-[5-(6-Benzyloxy-2-pyridin-2-yl-pyrimidin-4-yl)-pyridin-3-yl]-phenyl}-(4-isopropyl-piperazin-1-yl)-methanone

  • Compound Description: This compound is part of a series of pyrimidines studied for their ability to inhibit kinases. []
  • Relevance: While it lacks the 1,2,3,4-tetrahydroisoquinoline core found in (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, the presence of a pyrimidine ring, a common heterocycle in both structures, highlights its significance in medicinal chemistry, particularly in designing kinase inhibitors. The presence of a benzyloxy group in this compound, compared to the pyrrolidine ring in the target compound, suggests that modifications at this position can influence the interaction with the kinase active site and potentially modulate selectivity towards specific kinase subtypes. []

{4-[5-(6-isopropoxy-2-pyridin-2-yl-pyrimidin-4-yl)-pyridin-3-yl]-phenyl}-(4-isopropyl-piperazin-1-yl)-methanone

  • Compound Description: This compound belongs to a class of pyrimidines investigated for their kinase inhibitory activity. []
  • Relevance: Though it differs structurally from (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, the presence of a pyrimidine ring in this compound, commonly found in kinase inhibitors, underscores its importance in medicinal chemistry. The presence of an isopropoxy group in this compound, compared to the pyrrolidine ring in the target compound, suggests that modifications at this position can influence the interaction with the kinase active site and potentially modulate selectivity towards specific kinase subtypes. []

4-tert-Butyl-6-{5-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-pyridin-3-yl}-2-pyridin-2-yl-pyrimidine

  • Compound Description: This compound is a member of a family of pyrimidines explored for their kinase inhibitory potential. []
  • Relevance: Although structurally distinct from (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, this compound shares a key structural feature: the presence of a pyrimidine ring. This emphasizes the relevance of this heterocycle in medicinal chemistry and its frequent incorporation into compounds targeting kinases. Despite this commonality, the distinct arrangement of the pyrimidine ring and the overall molecular architecture indicate that these compounds likely interact with different kinase subtypes or exhibit unique selectivity profiles. []

Dimethyl-((R)-1-{4-[5-(2-pyridin-2-yl-pyrimidin-4-yl)-pyridin-3-yl]-benzyl}-pyrrolidin-3-yl)-amine

  • Compound Description: This compound belongs to a group of pyrimidines known for their inhibitory effects on kinases. []
  • Relevance: Similar to the other pyrimidine-based compounds, the presence of a pyrimidine ring, though structurally distinct from (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, highlights the significance of this heterocycle in medicinal chemistry and its frequent incorporation into compounds targeting kinases. The unique arrangement of substituents around the pyrimidine ring in this compound, compared to the target compound, suggests a distinct binding mode and potential selectivity towards different kinase targets. []

Dimethyl-((R)-1-{3-[5-(2-pyridin-2-yl-pyrimidin-4-yl)-pyridin-3-yl]-benzyl}-pyrrolidin-3-yl)-amine

  • Compound Description: This compound is part of a series of pyrimidines studied for their ability to inhibit kinases. []
  • Relevance: Although it differs structurally from (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, the inclusion of this compound in a group of kinase inhibitors containing a pyrimidine ring emphasizes the importance of this heterocycle in medicinal chemistry, particularly in developing kinase-targeting drugs. The distinct arrangement of the pyrimidine ring and the overall structure suggest a different mode of interaction with kinases compared to the target compound. []

(4-{5-[6-Chloro-2-(6-methyl-pyridin-2-yl)-pyrimidin-4-yl]-pyridin-3-yl}-phenyl)-(3-dimethylamino-pyrrolidin-1-yl)-methanone

  • Compound Description: This compound belongs to a class of pyrimidines investigated for their kinase inhibitory activity. []
  • Relevance: While it does not share the 1,2,3,4-tetrahydroisoquinoline core with (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, the presence of a pyrimidine ring, a common heterocycle in both structures, highlights its significance in medicinal chemistry, particularly in designing kinase inhibitors. The presence of a chlorine atom and a dimethylamino group in this compound, compared to the pyrrolidine ring in the target compound, suggests that modifications at these positions can influence the interaction with the kinase active site and potentially modulate selectivity towards specific kinase subtypes. []

(1-{4-[5-(6-Methoxy-2-pyridin-2-yl-pyrimidin-4-yl)-pyridin-3-yl]-benzyl}-pyrrolidin-3-yl)-dimethyl-amine

  • Compound Description: This compound is a member of a family of pyrimidines explored for their kinase inhibitory potential. []
  • Relevance: Though it differs structurally from (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, the presence of a pyrimidine ring in this compound, commonly found in kinase inhibitors, underscores its importance in medicinal chemistry. The unique combination of a methoxy group, a pyrrolidine ring, and other substituents in this compound, compared to the target compound, suggests a distinct binding mode and potential selectivity towards different kinase targets. []

(4-{5-[6-Benzyloxy-2-(6-methyl-pyridin-2-yl)-pyrimidin-4-yl]-pyridin-3-yl}-phenyl)-(3-dimethylamino-pyrrolidin-1-yl)-methanone

  • Compound Description: This compound belongs to a group of pyrimidines known for their inhibitory effects on kinases. []
  • Relevance: Similar to the other pyrimidine-based compounds, the presence of a pyrimidine ring, though structurally distinct from (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, highlights the significance of this heterocycle in medicinal chemistry and its frequent incorporation into compounds targeting kinases. The presence of a benzyloxy group and a dimethylaminopyrrolidine moiety in this compound, compared to the simple pyrrolidine ring in the target compound, suggests a distinct binding mode and potential selectivity towards different kinase targets. []

4-tert-Butyl-6-{5-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-pyridin-3-yl}-2-(6-methyl-pyridin-2-yl)-pyrimidine

  • Compound Description: This compound is part of a series of pyrimidines studied for their ability to inhibit kinases. []
  • Relevance: Although structurally distinct from (3,4-dihydroisoquinolin-2(1H)-yl)(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone, this compound shares a key structural feature: the presence of a pyrimidine ring. This emphasizes the relevance of this heterocycle in medicinal chemistry and its frequent incorporation into compounds targeting kinases. Despite this commonality, the distinct arrangement of the pyrimidine ring and the overall molecular architecture indicate that these compounds likely interact with different kinase subtypes or exhibit unique selectivity profiles. []

Properties

CAS Number

1909590-26-6

Product Name

2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(6-pyrrolidin-1-ylpyrimidin-4-yl)methanone

Molecular Formula

C18H20N4O

Molecular Weight

308.385

InChI

InChI=1S/C18H20N4O/c23-18(22-10-7-14-5-1-2-6-15(14)12-22)16-11-17(20-13-19-16)21-8-3-4-9-21/h1-2,5-6,11,13H,3-4,7-10,12H2

InChI Key

FKIASAFSBARCNP-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)N3CCC4=CC=CC=C4C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.